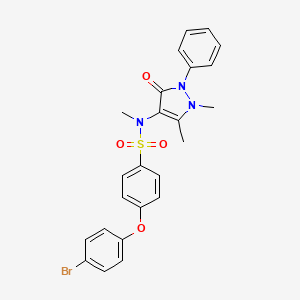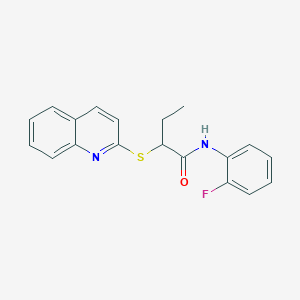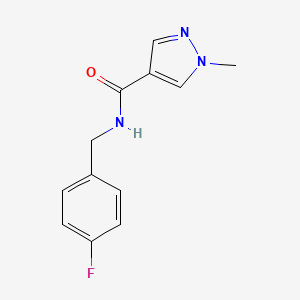![molecular formula C19H23N3O4 B6061427 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a vital role in cell growth, proliferation, and differentiation. Overexpression of EGFR is associated with various forms of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer agent.
作用機序
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane protein that spans the cell membrane and is activated by ligand binding. Upon activation, EGFR undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell growth and proliferation. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways and inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have a range of biochemical and physiological effects. It inhibits the tyrosine kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential as an anti-cancer agent and has been shown to inhibit the growth of various types of cancer cells. However, 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol also has some limitations for lab experiments. It is a relatively non-specific inhibitor that can also inhibit other tyrosine kinases. It also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol. One direction is to develop more specific inhibitors of EGFR that can target specific mutations associated with cancer. Another direction is to investigate the potential of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol to optimize its use in cancer treatment.
合成法
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol is synthesized using a multi-step process. The first step involves the protection of the hydroxyl group of 2-methoxy-6-nitrophenol using a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected phenol with benzyl bromide to form the benzyl ether. The third step involves the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to expose the hydroxyl group. The final step involves the reaction of the exposed hydroxyl group with 4-benzylpiperazine to form 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol.
科学的研究の応用
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by binding to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASJJCKLIHXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269073 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)

![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6061360.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![1-[1-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6061383.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)

![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)